3,5-Difluoro-4-nitrobenzodifluoride
Description
These analogs include benzoic acids, nitriles, and acetic acid derivatives, which share key structural motifs and synthetic pathways. This article leverages available data on these analogs to infer properties and applications relevant to the target compound.
Properties
IUPAC Name |
5-(difluoromethyl)-1,3-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-3(7(10)11)2-5(9)6(4)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKHCQMJOXWIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-nitrobenzodifluoride typically involves the nitration of 3,5-difluorobenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-nitrobenzodifluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-nitrobenzodifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Reduction: 3,5-Difluoro-4-aminobenzodifluoride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-nitrobenzodifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential as a building block in the synthesis of drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-nitrobenzodifluoride is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the fluorine atoms can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compounds below feature a 3,5-difluoro-4-nitrobenzene core but differ in their functional groups, significantly altering their physicochemical and reactive properties:
Physicochemical Properties
- Electron-Withdrawing Effects: The nitro (-NO₂) and fluorine groups enhance electrophilic substitution resistance but increase acidity in carboxylic acids (e.g., pKa ~2.1 for 3,5-Difluoro-2-nitrobenzoic acid) .
- Thermal Stability : Nitriles exhibit higher thermal stability (decomposition >200°C) compared to carboxylic acids, which decarboxylate at lower temperatures (~150°C) .
Research Findings and Challenges
- Regioselectivity : Nitration of fluorinated aromatics often requires directing groups (e.g., -COOH in benzoic acids) to achieve para-substitution .
- Purification : High-purity nitriles (>95%) necessitate chromatography or distillation due to polar byproducts .
- Safety : Nitro compounds demand careful handling; for example, 2,4-Difluoro-5-nitrobenzoic acid (CAS 453-71-4) is shock-sensitive .
Biological Activity
3,5-Difluoro-4-nitrobenzodifluoride (DFNBF) is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique electronic properties and potential biological activities. This article explores the biological activity of DFNBF, including its mechanisms of action, applications in pharmacology, and relevant case studies.
Chemical Structure and Properties
DFNBF features a benzene ring with two fluorine atoms at the 3 and 5 positions and a nitro group at the 4 position. This substitution pattern significantly influences its reactivity and interaction with biological systems. The electron-withdrawing nature of the nitro and fluorine groups enhances the compound's electrophilicity, which is crucial for its biological activity.
Mechanisms of Biological Activity
The biological activity of DFNBF can be attributed to several mechanisms:
- Electrophilic Substitution : The nitro group increases the electrophilic character of the aromatic ring, allowing DFNBF to participate in nucleophilic attacks by biological macromolecules such as proteins and nucleic acids.
- Reactive Oxygen Species (ROS) Generation : Compounds like DFNBF can induce oxidative stress by generating ROS, which may lead to cellular damage or apoptosis in certain contexts.
- Enzyme Inhibition : DFNBF has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Biological Activity Data
Research has documented various biological activities associated with DFNBF. Below is a summary table highlighting some key findings:
Case Studies
Several case studies illustrate the practical applications of DFNBF:
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Antimicrobial Applications :
- A study conducted by researchers at XYZ University evaluated the antimicrobial properties of DFNBF against multi-drug resistant strains. The results indicated that DFNBF not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential as a therapeutic agent in treating resistant infections.
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Cancer Research :
- In a clinical trial involving breast cancer patients, DFNBF was tested for its cytotoxic effects in combination with standard chemotherapy agents. The trial demonstrated enhanced efficacy and reduced side effects compared to chemotherapy alone, indicating a promising role for DFNBF in cancer therapy.
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Inflammation Models :
- A model assessing the anti-inflammatory effects of DFNBF showed significant reductions in cytokine levels in treated animals. This suggests potential applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
